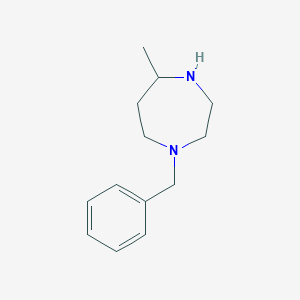

1-Benzyl-5-methyl-1,4-diazepane

Vue d'ensemble

Description

“1-Benzyl-5-methyl-1,4-diazepane” is a synthetic substance with inhibitory activity on calcium channels . It has been shown to be useful for the treatment of epilepsy and other neurological disorders in animal models .

Synthesis Analysis

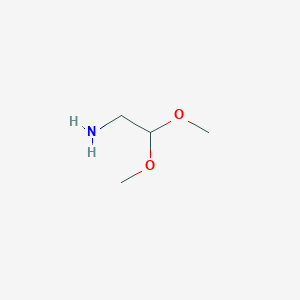

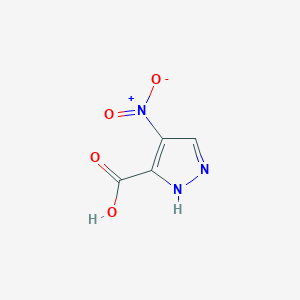

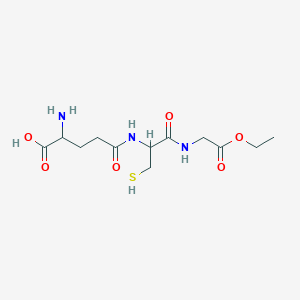

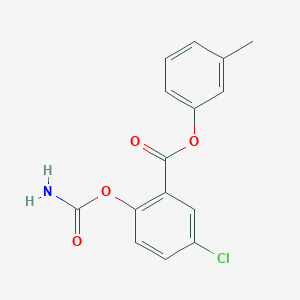

The synthesis of (5R)-1-benzyl-5-methyl-1,4-diazepane was achieved by a two-step process that involved the coupling of benzaldehyde and methyl vinyl ketone followed by the formation of an azide from methyl nitrite .Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-methyl-1,4-diazepane” is represented by the formula C13H20N2 . Its molecular weight is 204.32 .Chemical Reactions Analysis

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds and associated with a wide range of biological activities . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis

“1-Benzyl-5-methyl-1,4-diazepane” is a light yellow to yellow liquid . It is stored at room temperature .Applications De Recherche Scientifique

Pharmacology

1-Benzyl-5-methyl-1,4-diazepane: has been identified as a compound with potential pharmacological applications. It exhibits inhibitory activity on calcium channels, which suggests its utility in the treatment of neurological disorders such as epilepsy in animal models . This compound’s ability to modulate ion channels opens up avenues for research into novel therapeutic agents.

Material Science

In the realm of material science, 1-Benzyl-5-methyl-1,4-diazepane could play a role as a building block for the synthesis of complex molecules. Its structural properties allow it to be incorporated into larger molecular frameworks, which can be useful in creating new materials with specific characteristics .

Chemical Synthesis

This compound is also valuable in chemical synthesis. It can be used as an intermediate in the preparation of more complex chemical entities. The synthesis process often involves the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite, showcasing its versatility in synthetic chemistry .

Analytical Chemistry

1-Benzyl-5-methyl-1,4-diazepane: finds its application in analytical chemistry as well. It can be used for quality control and validation processes, where its purity and structure are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC. This ensures the integrity and consistency of chemical compounds used in research and industry .

Biochemistry

Biochemically, 1-Benzyl-5-methyl-1,4-diazepane is involved in studies related to enzyme-catalyzed reactions. It has been used in research exploring biocatalytic access to diazepanes, which are valuable in the development of bioactive molecules . This highlights its importance in the discovery of biologically relevant transformations.

Industrial Applications

On an industrial scale, 1-Benzyl-5-methyl-1,4-diazepane serves as a chiral building block. It is used in the synthesis of various pharmaceuticals and fine chemicals. Its chiral nature is particularly important in the production of enantiomerically pure substances, which are crucial in the pharmaceutical industry .

Mécanisme D'action

Target of Action

It is known that diazepane compounds often interact with gaba receptors in the nervous system .

Mode of Action

The exact mode of action of 1-Benzyl-5-methyl-1,4-diazepane is not well-documented. Diazepanes typically work by enhancing the effect of the neurotransmitter GABA in the brain. This results in sedative, anti-anxiety, muscle relaxant, and anticonvulsant effects .

Biochemical Pathways

As a diazepane, it likely affects the gabaergic system, which plays a crucial role in inhibitory neurotransmission .

Pharmacokinetics

Like other diazepanes, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other diazepanes, it may enhance gabaergic neurotransmission, leading to sedative, anti-anxiety, muscle relaxant, and anticonvulsant effects .

Safety and Hazards

Orientations Futures

“1-Benzyl-5-methyl-1,4-diazepane” possesses unique properties that make it suitable for various applications, such as drug development, organic synthesis, and catalysis. It has significant importance due to its biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Propriétés

IUPAC Name |

1-benzyl-5-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1,4-diazepane | |

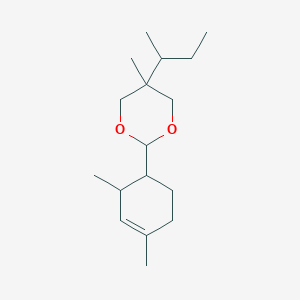

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)